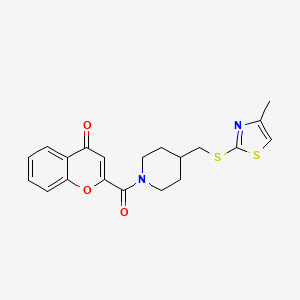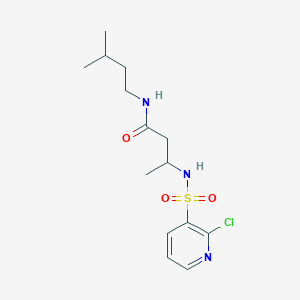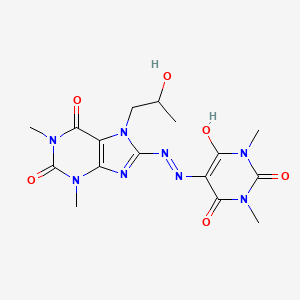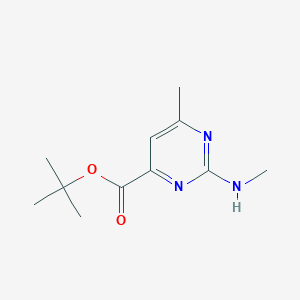![molecular formula C20H24N2O4 B2887421 N-[2-methoxy-4-[3-methoxy-4-(propanoylamino)phenyl]phenyl]propanamide CAS No. 321555-78-6](/img/structure/B2887421.png)
N-[2-methoxy-4-[3-methoxy-4-(propanoylamino)phenyl]phenyl]propanamide
Overview
Description
N-[2-methoxy-4-[3-methoxy-4-(propanoylamino)phenyl]phenyl]propanamide is an organic compound with potential applications in various fields of scientific research. This compound is characterized by its complex aromatic structure, which includes methoxy and propanoylamino functional groups. Its unique chemical properties make it a subject of interest in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-[2-methoxy-4-[3-methoxy-4-(propanoylamino)phenyl]phenyl]propanamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic compounds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product .
Industrial production methods for this compound may involve optimization of the synthetic route to increase efficiency and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
N-[2-methoxy-4-[3-methoxy-4-(propanoylamino)phenyl]phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are often ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where functional groups on the aromatic ring are replaced by other substituents. Common reagents include halogens and nitrating agents.
The specific conditions for these reactions, such as temperature, solvent, and reaction time, can significantly influence the outcome and yield of the desired products .
Scientific Research Applications
N-[2-methoxy-4-[3-methoxy-4-(propanoylamino)phenyl]phenyl]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: This compound can be used in the study of biological pathways and interactions. It may serve as a probe or inhibitor in biochemical assays.
Mechanism of Action
The mechanism of action of N-[2-methoxy-4-[3-methoxy-4-(propanoylamino)phenyl]phenyl]propanamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in critical biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects. The exact pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-[2-methoxy-4-[3-methoxy-4-(propanoylamino)phenyl]phenyl]propanamide can be compared with other similar aromatic compounds that contain methoxy and amide functional groups. Some similar compounds include:
N-(3-(7-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-4-methyl-2-oxo-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)acrylamide: Known for its potent inhibitory activity against specific kinases.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits antiviral activity against a range of RNA and DNA viruses.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[2-methoxy-4-[3-methoxy-4-(propanoylamino)phenyl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-5-19(23)21-15-9-7-13(11-17(15)25-3)14-8-10-16(18(12-14)26-4)22-20(24)6-2/h7-12H,5-6H2,1-4H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWUYVIHVJBBFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2)NC(=O)CC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501325418 | |
| Record name | N-[2-methoxy-4-[3-methoxy-4-(propanoylamino)phenyl]phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816382 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
321555-78-6 | |
| Record name | N-[2-methoxy-4-[3-methoxy-4-(propanoylamino)phenyl]phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2887340.png)
![7-((2-ethoxybenzyl)amino)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2887341.png)





![1,6,7-trimethyl-3-[(2E)-3-phenylprop-2-en-1-yl]-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2887356.png)
![2-(4-Benzhydrylpiperazino)-6-(methylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2887358.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-methylphenyl)sulfonyl-4-oxo-1,3-diazinan-2-yl]sulfanyl]acetamide](/img/structure/B2887360.png)

